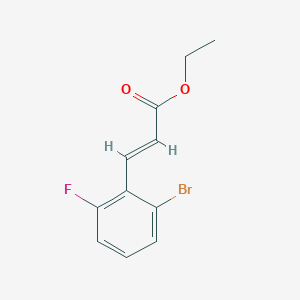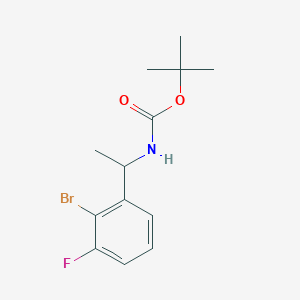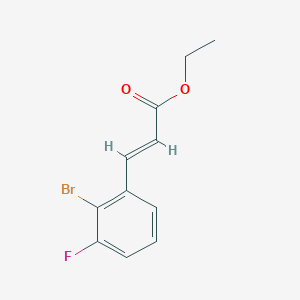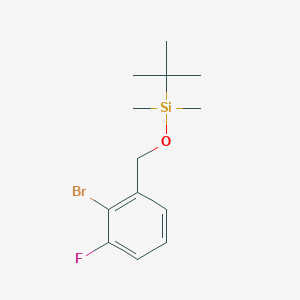
(4-methoxyphenyl)methyl (4-nitrophenyl) carbonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-methoxyphenyl)methyl (4-nitrophenyl) carbonate is an organic compound that features both methoxy and nitro functional groups attached to a carbonate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-methoxyphenyl)methyl (4-nitrophenyl) carbonate typically involves the reaction of (4-methoxyphenyl)methanol with 4-nitrophenyl chloroformate. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature to ensure high yields and purity of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to consistent and high-quality production of the compound.
化学反应分析
Types of Reactions
(4-methoxyphenyl)methyl (4-nitrophenyl) carbonate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The carbonate ester can undergo nucleophilic substitution reactions where the carbonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of (4-methoxyphenyl)methyl (4-aminophenyl) carbonate.
Substitution: Formation of various substituted carbonate esters depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, (4-methoxyphenyl)methyl (4-nitrophenyl) carbonate is used as a reagent in organic synthesis. It can serve as a protecting group for alcohols and amines, allowing for selective reactions to occur without interference from these functional groups.
Biology
In biological research, this compound can be used to study enzyme-catalyzed reactions involving carbonate esters. It can also be used as a model compound to investigate the mechanisms of ester hydrolysis.
Medicine
In medicinal chemistry, this compound can be used as a building block for the synthesis of pharmaceutical compounds
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. It can also be used as an intermediate in the synthesis of polymers and other advanced materials.
作用机制
The mechanism of action of (4-methoxyphenyl)methyl (4-nitrophenyl) carbonate involves its interaction with nucleophiles and electrophiles. The carbonate ester group is susceptible to nucleophilic attack, leading to the formation of various substituted products. The nitro group can participate in redox reactions, while the methoxy group can undergo deprotection reactions under acidic or basic conditions.
相似化合物的比较
Similar Compounds
(4-methoxyphenyl)methyl (4-aminophenyl) carbonate: Similar structure but with an amine group instead of a nitro group.
(4-methoxyphenyl)methyl (4-chlorophenyl) carbonate: Similar structure but with a chloro group instead of a nitro group.
(4-methoxyphenyl)methyl (4-hydroxyphenyl) carbonate: Similar structure but with a hydroxy group instead of a nitro group.
Uniqueness
(4-methoxyphenyl)methyl (4-nitrophenyl) carbonate is unique due to the presence of both methoxy and nitro groups, which impart distinct chemical reactivity and properties. The nitro group can undergo reduction to form amines, while the methoxy group can be deprotected to form phenols. This combination of functional groups makes it a versatile compound in various chemical reactions and applications.
属性
IUPAC Name |
(4-methoxyphenyl)methyl (4-nitrophenyl) carbonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO6/c1-20-13-6-2-11(3-7-13)10-21-15(17)22-14-8-4-12(5-9-14)16(18)19/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFASPZMGXQGUBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














